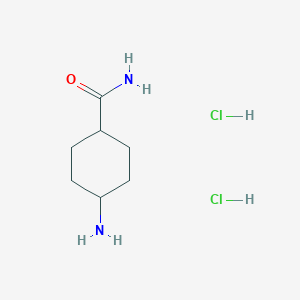

4-Aminocyclohexane-1-carboxamide;dihydrochloride

Description

BenchChem offers high-quality 4-Aminocyclohexane-1-carboxamide;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminocyclohexane-1-carboxamide;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-aminocyclohexane-1-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c8-6-3-1-5(2-4-6)7(9)10;;/h5-6H,1-4,8H2,(H2,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEYQGGTIAZCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Aminocyclohexane-1-carboxamide;dihydrochloride chemical properties

This in-depth technical guide details the chemical properties, synthesis, and applications of 4-Aminocyclohexane-1-carboxamide and its hydrochloride salts.

Systematic Name: 4-Aminocyclohexane-1-carboxamide Common Salt Forms: Monohydrochloride (Standard), Dihydrochloride (Specific Conditions/Derivatives) CAS Registry Number: 856758-75-3 (Free Base); 856563-23-0 (Hydrochloride)

Executive Summary

4-Aminocyclohexane-1-carboxamide is a critical bifunctional aliphatic scaffold used primarily as a building block in the synthesis of pharmaceutical agents, including Janus kinase (JAK) inhibitors and Rho-associated protein kinase (ROCK) inhibitors. Its structure features a cyclohexane ring substituted at the 1- and 4-positions with an amide and a primary amine, respectively.[1]

While the user query specifies the dihydrochloride form, it is vital to note from a structural chemistry perspective that the monohydrochloride is the thermodynamically stable salt under standard conditions. The primary amine (

Chemical Identity & Stereochemistry

Structural Analysis

The molecule exists as two geometric isomers: cis and trans. The stereochemistry is defined by the relative orientation of the amino (-NH₂) and carboxamide (-CONH₂) groups across the cyclohexane ring.

-

Trans-Isomer: The substituents are on opposite sides of the ring plane. In the lowest energy chair conformation, both the amino and carboxamide groups occupy equatorial positions (diequatorial), making the trans-isomer thermodynamically more stable and less sterically hindered.

-

Cis-Isomer: The substituents are on the same side. One group must occupy an axial position while the other is equatorial , introducing 1,3-diaxial strain and raising the ground state energy.

Isomer Visualization (Graphviz)

Figure 1: Stereochemical relationship between cis and trans isomers. The trans-isomer is preferred for most drug discovery applications due to its defined spatial geometry.

Physicochemical Properties

The following data aggregates experimental and predicted values for the hydrochloride salt, the most common form handled in laboratories.

| Property | Value / Description | Note |

| Molecular Formula | Monohydrochloride salt | |

| Molecular Weight | 178.66 g/mol | Free base: 142.20 g/mol |

| Appearance | White to off-white crystalline powder | Hygroscopic |

| Solubility | High in Water, DMSO, Methanol | Insoluble in non-polar solvents (Hexane, DCM) |

| Melting Point | >280 °C (Decomposes) | High lattice energy typical of zwitterionic/salt forms |

| Acidity ( | Amine: ~10.5Amide: ~15 (deprotonation) | The amine is the primary basic site.[2] |

| Hygroscopicity | Moderate to High | Requires storage in desiccated conditions. |

Synthesis & Manufacturing Methodologies

The synthesis typically proceeds via the reduction of aromatic precursors. The choice of catalyst and conditions dictates the cis/trans ratio.

Synthetic Pathway (Graphviz)

Figure 2: Industrial synthesis route starting from aromatic esters. The hydrogenation step is the critical control point for stereochemistry.

Protocol: Preparation of the Hydrochloride Salt

Note: This protocol assumes a starting material of the free amine.

-

Dissolution: Dissolve 10 mmol of crude 4-aminocyclohexane-1-carboxamide in 20 mL of anhydrous methanol.

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of 4M HCl in dioxane.

-

Why: Using anhydrous HCl prevents the hydrolysis of the amide bond, which can occur in aqueous acid at high temperatures.

-

-

Precipitation: Add 50 mL of diethyl ether or ethyl acetate to induce precipitation of the salt.

-

Filtration: Filter the white solid under vacuum (inert atmosphere preferred due to hygroscopicity).

-

Drying: Dry under high vacuum at 40°C for 12 hours.

Reactivity & Derivatization

The molecule possesses two distinct nitrogen centers with vastly different reactivities, allowing for selective functionalization.

Amine Functionalization (N1)

The primary amine at position 4 is nucleophilic.

-

Coupling: Reacts with carboxylic acids (using EDC/NHS) or acid chlorides to form stable amides. This is the standard linkage method for incorporating the cyclohexane spacer into drug molecules.

-

Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.

Amide Modifications (C1)

The primary amide is generally robust but can be modified:

-

Dehydration: Treatment with

or thionyl chloride converts the amide into a nitrile (-CN). -

Hofmann Rearrangement: Treatment with bromine/NaOH converts the amide to an amine, shortening the carbon chain (rarely used on this scaffold).

Handling & Safety (SDS Summary)

While specific toxicological data for the dihydrochloride is limited, the class of compounds (aliphatic amines/amides) dictates the following safety protocols:

-

Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

STOT-SE (Category 3): May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture will lead to "caking" and potential hydrolysis over long periods.

-

Incompatibility: Strong oxidizing agents, strong bases (will deprotonate the amine, releasing the free base which may be volatile or oily).

References

-

PubChem. 4-Aminocyclohexane-1-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

- Google Patents.Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids. Patent CN108602758B.

- Vertex AI Research.Synthesis of Y-27632 Intermediates.

Sources

A Senior Application Scientist's Synthesis of Core Principles, Practical Methodologies, and Strategic Applications

An In-Depth Technical Guide to 4-Aminocyclohexane-1-carboxamide Dihydrochloride for Advanced Research and Pharmaceutical Development

This guide provides a comprehensive technical overview of 4-aminocyclohexane-1-carboxamide dihydrochloride, a versatile building block in modern medicinal chemistry. We will delve into its fundamental chemical identity, robust synthetic protocols, and its strategic role in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique structural features.

Section 1: Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific rigor. The topic of this guide is the dihydrochloride salt of 4-aminocyclohexane-1-carboxamide.

The IUPAC name for the parent molecule is 4-aminocyclohexane-1-carboxamide [1]. The molecule features a cyclohexane ring with an amino group at the 4-position and a carboxamide group at the 1-position. As a diamine, it can form a salt with two equivalents of hydrochloric acid. Therefore, the correct IUPAC name for the topic compound is 4-ammoniocyclohexane-1-carboxamide dichloride . In common chemical literature and commercial listings, it is often referred to as 4-aminocyclohexane-1-carboxamide dihydrochloride .

The stereochemistry of the substituents on the cyclohexane ring is a critical aspect of this molecule's function, with the trans isomer being of particular interest in pharmaceutical applications due to its rigid and well-defined spatial orientation of the functional groups.

Physicochemical Data

| Property | 4-aminocyclohexane-1-carboxamide | 4-aminocyclohexane-1-carboxylic acid hydrochloride |

| Molecular Formula | C₇H₁₄N₂O | C H₁₄ClNO₂ |

| Molecular Weight | 142.20 g/mol [1] | 179.64 g/mol [2] |

| IUPAC Name | 4-aminocyclohexane-1-carboxamide[1] | 4-aminocyclohexane-1-carboxylic acid;hydrochloride[2] |

| CAS Number | 856758-75-3[1] | 27960-59-4[2] |

| Topological Polar Surface Area | 69.1 Ų[1] | 63.3 Ų[2] |

| LogP (calculated) | -0.6[1] | N/A |

Section 2: Synthesis and Manufacturing

The synthesis of 4-aminocyclohexane-1-carboxamide dihydrochloride is a multi-step process that begins with the stereoselective reduction of a readily available aromatic precursor, followed by functional group transformation. The causality behind the choice of reagents and conditions is critical for achieving high yield and purity of the desired trans isomer.

Synthesis of trans-4-Aminocyclohexane-1-carboxylic Acid

The precursor to the target carboxamide is trans-4-aminocyclohexane-1-carboxylic acid. A robust and scalable method for its synthesis involves the catalytic hydrogenation of p-aminobenzoic acid. The choice of catalyst and reaction conditions is crucial for controlling the stereoselectivity of the reduction.

Experimental Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid

This protocol is adapted from a patented industrial process, emphasizing high diastereoselectivity for the trans isomer[3].

-

Reactor Setup: A high-pressure autoclave is charged with p-aminobenzoic acid (1 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (25% w/w of the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH)[4].

-

Hydrogenation: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas to 15 bar. The reaction mixture is stirred vigorously and heated to 100°C[4].

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 20 hours)[3].

-

Work-up and Isolation: After cooling and venting the reactor, the catalyst is removed by filtration. The aqueous solution is then acidified to precipitate the product, which is collected by filtration, washed with cold water, and dried. This process yields a mixture of cis and trans isomers, with the trans isomer being favored[3].

Diagram: Synthesis of trans-4-Aminocyclohexane-1-carboxylic Acid

Caption: Synthetic pathway to trans-4-aminocyclohexanecarboxylic acid.

Amidation of trans-4-Aminocyclohexane-1-carboxylic Acid

The conversion of the carboxylic acid to the primary carboxamide is a standard transformation in organic synthesis. A variety of modern, efficient, and atom-economical methods are available. A direct amidation catalyzed by a Lewis acid is a robust choice for this step.

Experimental Protocol: Boric Acid-Catalyzed Amidation

This proposed protocol is based on a general and environmentally benign method for amide bond formation[5].

-

Protection of the Amino Group (Optional but Recommended): To avoid side reactions, the amino group of trans-4-aminocyclohexane-1-carboxylic acid is first protected, for example, with a tert-butoxycarbonyl (Boc) group.

-

Reaction Setup: The N-Boc-protected carboxylic acid (1 eq.), boric acid (10 mol%), and a suitable solvent such as toluene are charged into a round-bottom flask equipped with a Dean-Stark apparatus.

-

Amidation: Gaseous ammonia is bubbled through the heated reaction mixture, or an ammonium salt is used as the ammonia source. The reaction is refluxed to drive off water.

-

Deprotection and Salt Formation: Upon completion of the amidation, the Boc-protecting group is removed under acidic conditions, typically with hydrochloric acid in an organic solvent. This step also facilitates the formation of the dihydrochloride salt.

-

Isolation: The product, 4-aminocyclohexane-1-carboxamide dihydrochloride, is isolated by filtration or by evaporation of the solvent.

Section 3: Applications in Drug Development

4-Aminocyclohexane derivatives are valuable scaffolds in medicinal chemistry due to their conformational rigidity and the precise spatial orientation of their functional groups. The trans configuration is often preferred as it mimics extended peptide conformations and can interact with biological targets with high specificity.

A Key Intermediate in Pharmaceutical Synthesis

While direct biological activity data for 4-aminocyclohexane-1-carboxamide is not extensively reported, its precursor, trans-4-aminocyclohexanecarboxylic acid, is a documented key intermediate in the synthesis of several important pharmaceuticals. This highlights the strategic importance of the 4-aminocyclohexane scaffold.

-

Janus Kinase (JAK) Inhibitors: trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid is a crucial building block in the synthesis of Janus kinase inhibitors, a class of drugs used to treat inflammatory diseases[3].

-

Oclacitinib: This veterinary drug, used for the treatment of allergic dermatitis, also utilizes a trans-4-aminocyclohexane derivative in its synthesis[4].

The carboxamide functional group is a privileged structure in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets[6]. Therefore, 4-aminocyclohexane-1-carboxamide represents a readily accessible building block for the synthesis of novel drug candidates.

Diagram: Role in Pharmaceutical Synthesis

Caption: Strategic importance in drug development.

Section 4: Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential.

-

Hazard Identification: 4-Aminocyclohexane-1-carboxamide is classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335)[1]. The hydrochloride salt of the related carboxylic acid carries similar warnings[2].

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a cool, dry place, away from incompatible materials.

Section 5: Conclusion

4-Aminocyclohexane-1-carboxamide dihydrochloride is a valuable and versatile building block for researchers and professionals in drug development. Its well-defined stereochemistry, coupled with the synthetic accessibility of the trans isomer, makes it an attractive scaffold for the design of novel therapeutics. This guide has provided a comprehensive overview of its chemical identity, synthetic methodologies, and strategic applications, underscoring its potential to contribute to the advancement of medicinal chemistry.

References

-

PubChem. 4-Aminocyclohexane-1-carboxamide. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Aminocyclohexane-1-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]

- Google Patents.

-

PubChem. 4-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

- Google Patents.

-

ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives. [Link]

-

Der Pharma Chemica. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]

-

ResearchGate. Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]

-

PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

-

PMC. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]

-

Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

-

ResearchGate. TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

-

CABI Digital Library. cyclohexane and its functionally substituted derivatives. [Link]

Sources

- 1. 4-Aminocyclohexane-1-carboxamide | C7H14N2O | CID 16791739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminocyclohexane-1-carboxylic acid hydrochloride | C7H14ClNO2 | CID 24720880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization Guide: 4-Aminocyclohexane-1-carboxamide Dihydrochloride

Executive Summary & Molecule Profile

Target Molecule: 4-Aminocyclohexane-1-carboxamide Dihydrochloride Role: Bifunctional aliphatic linker; key intermediate in kinase inhibitor synthesis (e.g., CDK/JAK pathways). Critical Quality Attribute (CQA): Stereochemistry (trans vs. cis) and Salt Stoichiometry (Dihydrochloride vs. Monohydrochloride).

This technical guide provides a rigorous framework for the spectroscopic validation of 4-Aminocyclohexane-1-carboxamide dihydrochloride . While the monohydrochloride is the standard stable salt, the dihydrochloride form implies a specific lattice stoichiometry involving the protonation of the primary amine and potential interaction with the weak amide base or lattice entrapment. This guide focuses on distinguishing these forms and verifying the critical trans-diequatorial configuration.

Structural Logic

-

Stereochemistry: The trans-isomer places both the amino and carboxamide groups in equatorial positions (diequatorial), making it thermodynamically more stable than the cis-isomer (axial-equatorial).

-

Salt Formation:

-

Site 1 (Primary Amine): Highly basic (

). Protonates readily to form -

Site 2 (Amide Oxygen): Very weakly basic (

). Protonation requires excess concentrated acid. A "dihydrochloride" label often indicates a hemi-solvate or lattice-trapped HCl, making the material hygroscopic and acidic.

-

Analytical Workflow (Graphviz)

The following decision tree outlines the logical flow for validating the material's identity and purity.

Figure 1: Analytical workflow for structural and stoichiometric validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

Experimental Protocol

-

Solvent Selection: Use DMSO-d6 for the primary analysis.

-

Reasoning:

causes rapid exchange of the amide (

-

-

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

1H NMR Data Interpretation (Trans-Isomer Focus)

The distinction between cis and trans relies on the Karplus equation. In the trans-isomer, the methine protons at C1 and C4 are axial . They couple with adjacent axial protons (

| Position | Proton Type | Chemical Shift ( | Multiplicity & Coupling ( | Structural Insight |

| NH3+ | Ammonium | 8.00 - 8.40 | Broad Singlet (3H or 4H*) | Integs indicate salt ratio. |

| CONH2 | Amide | 6.80 & 7.30 | Two Broad Singlets (1H each) | Restricted rotation of C-N bond. |

| H1 | Methine ( | 2.05 - 2.15 | tt ( | Diagnostic for Trans (Axial). |

| H4 | Methine ( | 2.90 - 3.10 | tt ( | Diagnostic for Trans (Axial). |

| H2/H6 | Ring Methylene | 1.80 - 1.95 | Broad Doublet (Equatorial) | Ring conformation. |

| H3/H5 | Ring Methylene | 1.30 - 1.45 | Quadruplet/Multiplet (Axial) | Ring conformation. |

Critical Validation Step:

If H1 or H4 appears as a narrow multiplet or quintet (coupling

13C NMR Data[1]

-

C=O (Amide): ~176.0 ppm.

-

C4 (C-N): ~49.5 ppm.

-

C1 (C-CO): ~43.0 ppm.

-

C2/C6: ~28.0 ppm.

-

C3/C5: ~29.5 ppm.

-

Note: Due to symmetry in the trans-1,4-substituted system, only 4 aliphatic carbon signals are observed (plus the carbonyl).

Infrared (IR) Spectroscopy[3][4]

IR is the primary tool for confirming the functional groups and the salt state.

Experimental Protocol

-

Method: ATR (Attenuated Total Reflectance) on crystal/powder.

-

Pre-treatment: Ensure sample is dry; hygroscopic dihydrochlorides absorb water, broadening the 3000-3500 cm⁻¹ region.

Spectral Assignments

| Frequency (cm⁻¹) | Vibration Mode | Assignment |

| 3350 - 3150 | N-H Stretch | Amide ( |

| 3000 - 2800 | N-H Stretch (Broad) | Ammonium ( |

| 1680 - 1650 | C=O Stretch | Amide I Band. Diagnostic for carboxamide. |

| 1620 - 1590 | N-H Bend | Amide II Band. |

| 1550 - 1500 | N-H Deformation | Ammonium bending mode. |

| ~1200 | C-N Stretch | Aliphatic amine-ring connection. |

Diagnostic for Dihydrochloride: If the sample is a true dihydrochloride (protonated amide), the Amide I band (C=O) will shift to a lower frequency (closer to 1640-1630 cm⁻¹) or split due to the disruption of the resonance structure by the protonation of the oxygen/nitrogen lone pair.

Stoichiometric Validation (The "Dihydrochloride" Problem)

Since the amide is a very weak base, a "dihydrochloride" is often a non-stoichiometric inclusion of HCl or a result of not drying the sample after using excess HCl in synthesis.

Protocol: Chloride Content Determination

To distinguish between Monohydrochloride (

-

Gravimetric/Titration: Dissolve 50 mg of sample in deionized water.

-

Titrant: 0.1 M Silver Nitrate (

). -

Indicator: Potassium Chromate (Mohr's method) or Potentiometric electrode.

-

Calculation:

-

Target (Mono): ~19.8% Chloride.

-

Target (Di): ~32.9% Chloride.

-

If the result is ~20% but labeled "Dihydrochloride," the sample is mislabeled or the second equivalent of HCl has been lost to atmosphere (common).

Synthesis Pathway & Impurity Profile

Understanding the origin helps in identifying impurities (e.g., unreacted acid or cis-isomer).

Figure 2: Synthetic route highlighting the origin of stereochemical impurities.

References

- Stereochemistry of Cyclohexanes: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for J-coupling analysis).

-

Synthesis & Isomerization: PCT Int. Appl. (2017).[2] Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives. WO2017134212A1.

-

NMR Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search for trans-4-aminocyclohexanecarboxylic acid as structural anchor).

- Amide/Amine Salt IR Shifts: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

Sources

Methodological & Application

Application Notes and Protocols for 4-Aminocyclohexane-1-carboxamide;dihydrochloride in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Aminocyclohexane-1-carboxamide Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. 4-Aminocyclohexane-1-carboxamide, particularly as its dihydrochloride salt, has emerged as a valuable building block in the synthesis of complex molecules, most notably in the development of kinase inhibitors and other therapeutic agents.[1] Its rigid, three-dimensional cyclohexane core allows for the precise spatial orientation of appended functional groups, a critical factor in optimizing interactions with biological targets.[2][3] The presence of both a primary amine and a primary amide offers two distinct points for chemical modification, enabling the construction of diverse molecular architectures.

This guide provides an in-depth exploration of the practical applications of 4-aminocyclohexane-1-carboxamide;dihydrochloride as a synthetic building block. We will delve into a detailed protocol for a common and crucial transformation—amide bond formation—and discuss the underlying chemical principles that govern this process. Furthermore, we will examine the significance of the stereochemistry of the cyclohexane ring and its implications for drug design.

Core Properties and Handling

Before delving into synthetic protocols, it is essential to understand the key characteristics of 4-aminocyclohexane-1-carboxamide;dihydrochloride.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆Cl₂N₂O | PubChem |

| Molecular Weight | 215.12 g/mol | PubChem |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar protic solvents | N/A |

Note on the Dihydrochloride Salt: The dihydrochloride form enhances the stability and shelf-life of the compound. However, for most synthetic applications, the primary amine must be in its free base form to act as a nucleophile. Therefore, the in-situ neutralization of the hydrochloride salt is a critical first step in many reaction protocols. This is typically achieved by the addition of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA).[4]

Application in the Synthesis of Pyrimidine-5-Carboxamide Derivatives: A Protocol for Amide Coupling

The synthesis of pyrimidine-5-carboxamide derivatives is a significant area of research, as these scaffolds are found in numerous potent and selective kinase inhibitors.[1] The following protocol details the coupling of 4-aminocyclohexane-1-carboxamide;dihydrochloride with a generic pyrimidine-5-carboxylic acid using the widely employed EDC/HOBt coupling reagents.

Reaction Scheme:

Expertise in Action: Why EDC/HOBt?

The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a robust and widely adopted method for amide bond formation for several key reasons:[5][6][7]

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups within the reactants.

-

High Yields and Purity: This method typically affords high yields of the desired amide with minimal side products.

-

Water-Soluble Byproducts: The urea byproduct formed from EDC is water-soluble, facilitating its removal during aqueous workup, a significant advantage over reagents like dicyclohexylcarbodiimide (DCC).[8][9]

-

Suppression of Racemization: For chiral carboxylic acids, the addition of HOBt minimizes the risk of epimerization by forming a less reactive HOBt-ester intermediate.[9]

Detailed Step-by-Step Protocol

Materials:

-

Pyrimidine-5-carboxylic acid (1.0 eq)

-

4-Aminocyclohexane-1-carboxamide;dihydrochloride (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrimidine-5-carboxylic acid (1.0 eq) and 4-aminocyclohexane-1-carboxamide;dihydrochloride (1.1 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the solids. The volume should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M solution).

-

Neutralization: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The two equivalents of DIPEA are required to neutralize the two hydrochloride equivalents, with a slight excess to ensure the primary amine is fully deprotonated. Stir the mixture at 0 °C for 15-20 minutes.

-

Activation: To the stirring solution, add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove any unreacted carboxylic acid and HOBt. c. Wash the organic layer with brine (1 x volume of organic layer). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate, to yield the pure N-(4-carbamoylcyclohexyl)pyrimidine-5-carboxamide.

Characterization of the Final Product

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the presence of the expected protons and carbons in the final structure. The cyclohexyl protons will appear as a series of multiplets, and the chemical shifts of the protons adjacent to the newly formed amide bond will be indicative of a successful reaction.[10][11]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

The Critical Role of Stereochemistry: Cis vs. Trans Isomers

4-Aminocyclohexane-1-carboxamide exists as two diastereomers: cis and trans. The relative orientation of the amino and carboxamide groups has a profound impact on the overall shape of the molecule and, consequently, its biological activity.[12][13]

-

Trans Isomer: The amino and carboxamide groups are on opposite faces of the cyclohexane ring (1,4-diequatorial in the most stable chair conformation). This leads to a more linear and extended conformation.

-

Cis Isomer: The amino and carboxamide groups are on the same face of the ring (one axial, one equatorial in the most stable chair conformation). This results in a more bent or "V-shaped" geometry.

The choice of isomer is a critical design element in drug discovery. The distinct spatial arrangement of functional groups in the cis and trans isomers can lead to significantly different binding affinities and selectivities for a given biological target.[2][3] Therefore, it is imperative to use stereochemically pure starting materials or to separate the isomers at a suitable stage in the synthesis.

Visualizing the Workflow

Amide Coupling Workflow

Caption: A generalized workflow for the EDC/HOBt mediated amide coupling reaction.

Mechanism of EDC/HOBt Coupling

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Conclusion

4-Aminocyclohexane-1-carboxamide;dihydrochloride is a versatile and strategically important building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its rigid cyclohexane core and bifunctional nature provide a platform for creating structurally diverse compounds with well-defined three-dimensional geometries. A thorough understanding of its properties, including the need for neutralization of the dihydrochloride salt, and the application of robust synthetic methodologies such as EDC/HOBt mediated amide coupling, are essential for its effective utilization. Furthermore, careful consideration of the cis and trans stereoisomers is paramount in the design of new therapeutic agents to ensure optimal interaction with their biological targets.

References

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

-

Chandrasekhar, S., Narsihmulu, C., Sultana, S. S., & Reddy, N. R. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 49(49), 7064-7066. [Link]

-

LibreTexts. (2021, October 29). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

-

Chemistry Steps. (n.d.). Converting Amines to Amides. [Link]

-

ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?[Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

-

LibreTexts. (2020, July 1). 23.3: Reactions of amines. Chemistry LibreTexts. [Link]

-

Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes. Amines. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

ACS Medicinal Chemistry Letters. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. [Link]

-

Barry, S. M., & Challis, G. L. (2013). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and environmental microbiology, 79(18), 5639–5647. [Link]

-

Eldehna, W. M., Al-Rashood, S. T., Al-Tamimi, A. M., Al-Ansary, G. H., & Abdel-Aziz, H. A. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2337777. [Link]

-

Indian Journal of Chemistry. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. [Link]

-

Wiley Online Library. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

- Google Patents. (n.d.).

-

The Pharma Innovation Journal. (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo. [Link]

-

The Pharma Innovation Journal. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. [Link]

-

ResearchGate. (2018). NMR spectroscopic characterization of inclusion complexes of hydroxy-substituted naphthalenes with native and modified β-cyclodextrins. [Link]

-

British Journal of Pharmacology. (2020). Structural basis of AMPA receptor inhibition by trans-4-butylcyclohexane carboxylic acid. [Link]

-

Journal of Biomedical Science. (2014). Cis–trans interactions of cell surface receptors: biological roles and structural basis. [Link]

-

Nature Communications. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

-

ChemRxiv. (2023). Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[14]arenes. [Link]

Sources

- 1. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of AMPA receptor inhibition by trans-4-butylcyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cis–trans interactions of cell surface receptors: biological roles and structural basis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. peptide.com [peptide.com]

- 10. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Application Note: 4-Aminocyclohexane-1-carboxamide as a Versatile Scaffold for Combinatorial Library Synthesis in Drug Discovery

Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a discernible shift away from planar, aromatic structures towards more three-dimensional (3D) molecular frameworks.[1][2] Saturated carbocyclic and heterocyclic scaffolds are increasingly sought after for their ability to confer improved physicochemical properties, such as enhanced solubility and metabolic stability, and to present substituents in well-defined spatial orientations.[1][3] This increased fraction of sp³-hybridized carbons can lead to more specific interactions with biological targets and improved pharmacokinetic profiles.[1] Among the diverse array of available scaffolds, 4-aminocyclohexane-1-carboxamide offers a compelling starting point for the construction of combinatorial libraries, providing two distinct points of diversification on a conformationally restricted cyclohexane ring.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-aminocyclohexane-1-carboxamide in the synthesis of diverse chemical libraries. We will delve into both solid-phase and solution-phase methodologies, with a particular focus on the practical aspects of library generation and the critical considerations of stereochemistry.

The Strategic Advantage of the 4-Aminocyclohexane-1-carboxamide Scaffold

The 4-aminocyclohexane-1-carboxamide scaffold is a "privileged scaffold," a concept that describes molecular frameworks that are capable of binding to multiple biological targets.[4] Its utility in combinatorial library design stems from several key features:

-

Two Points of Diversification: The primary amine and the primary carboxamide functionalities serve as orthogonal handles for introducing a wide variety of building blocks.

-

Conformational Rigidity: The cyclohexane ring restricts the conformational freedom of the molecule, allowing for the precise spatial presentation of appended functionalities. This can lead to higher binding affinities and selectivities.

-

Stereochemical Complexity: The scaffold exists as cis and trans diastereomers, which can be separated to generate libraries with distinct 3D arrangements of substituents, thereby expanding the explorable chemical space.[3]

-

Lead-Like Properties: The scaffold itself possesses favorable physicochemical properties, such as a low molecular weight and the presence of hydrogen bond donors and acceptors, making it an excellent starting point for the development of drug-like molecules.

Synthesis of the Scaffold and Management of Stereoisomers

The precursor to the title scaffold, 4-aminocyclohexanecarboxylic acid, can be synthesized via the catalytic hydrogenation of p-aminobenzoic acid.[5][6] A common challenge in this synthesis is the formation of a mixture of cis and trans isomers.[3][5]

Table 1: Representative Catalytic Systems for the Hydrogenation of p-Aminobenzoic Acid

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | cis:trans Ratio | Reference |

| 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 1:4.6 | [3][5] |

| Rhodium on Carbon | Isopropanol | 60 | 10 | Not Reported | [3] |

The separation of the cis and trans isomers is crucial for the generation of stereochemically defined libraries. This can be achieved through several methods:

-

Fractional Crystallization: Exploiting differences in the solubility of the two isomers.

-

Selective Esterification: Reacting the mixture with an alcohol under conditions that selectively esterify one isomer, allowing for separation.[3]

-

Enzymatic Resolution: Utilizing enzymes, such as transaminases, that can selectively act on one of the diastereomers.[4]

For the purpose of this application note, we will focus on protocols utilizing the commercially available isomers of 4-aminocyclohexane-1-carboxamide or its carboxylic acid precursor.

Protocol 1: Solid-Phase Synthesis of a Diverse Amide Library

Solid-phase synthesis offers a streamlined approach for the generation of large combinatorial libraries, with the key advantage of simplified purification at each step.[7][8] Here, we outline a protocol for the synthesis of a library of N-acylated 4-aminocyclohexane derivatives.

Workflow for Solid-Phase Library Synthesis

Caption: Solid-phase synthesis workflow for an amide library.

Detailed Experimental Protocol

1. Preparation of Fmoc-Protected Scaffold:

-

Dissolve trans-4-aminocyclohexanecarboxylic acid in a suitable solvent (e.g., 10% aqueous sodium carbonate and dioxane).

-

Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) portion-wise at 0°C and allow the reaction to warm to room temperature overnight.

-

Acidify the reaction mixture and extract the product. Purify by column chromatography to yield Fmoc-trans-4-aminocyclohexanecarboxylic acid.

2. Loading of the Scaffold onto Wang Resin: [5][9]

-

Swell Wang resin (100-200 mesh, ~1.0 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.[10]

-

Drain the DMF.

-

In a separate flask, dissolve Fmoc-trans-4-aminocyclohexanecarboxylic acid (2.0 eq.), 1-hydroxybenzotriazole (HOBt) (2.0 eq.), and N,N'-diisopropylcarbodiimide (DIC) (2.0 eq.) in DMF.

-

Add the activated amino acid solution to the resin, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).

-

Agitate the mixture for 4-12 hours at room temperature.

-

Drain the reaction mixture and wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

-

Cap any unreacted hydroxyl groups on the resin by treating with a solution of acetic anhydride and pyridine in DMF for 1 hour.

3. Fmoc Deprotection: [][12]

-

Swell the loaded resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Drain and wash the resin extensively with DMF to remove residual piperidine and the fluorenyl adduct.

4. Library Diversification (Amide Bond Formation): [13]

-

In separate reaction vessels (e.g., in a parallel synthesizer), add a solution of a unique carboxylic acid building block (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF to each resin portion.

-

Agitate the reactions for 2-4 hours at room temperature.

-

Drain and wash the resin with DMF and DCM.

5. Cleavage and Isolation:

-

Wash the derivatized resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude product by adding cold diethyl ether.

-

Centrifuge, decant the ether, and dry the crude product.

-

Purify each library member by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final products by LC-MS.

Protocol 2: Solution-Phase Synthesis via the Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry, enabling the rapid assembly of complex molecules from simple starting materials in a single pot.[14][15][16] 4-Aminocyclohexane-1-carboxamide can serve as the amine component in this reaction.

Ugi Reaction Workflow

Caption: Ugi four-component reaction workflow.

Detailed Experimental Protocol

1. General Procedure for Ugi Reaction: [16][17]

-

To a solution of 4-aminocyclohexane-1-carboxamide (1.0 eq.) and an aldehyde (1.0 eq.) in methanol (0.5 M) in a reaction vial, add a carboxylic acid (1.0 eq.).

-

Stir the mixture for 10 minutes at room temperature.

-

Add an isocyanide (1.0 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

2. Workup and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Table 2: Exemplar Ugi Reaction Products and Yields

| Aldehyde | Carboxylic Acid | Isocyanide | Product Structure | Yield (%) |

| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | (Structure of product 1) | 75 |

| Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | (Structure of product 2) | 82 |

| 4-Chlorobenzaldehyde | Propionic Acid | Benzyl isocyanide | (Structure of product 3) | 78 |

| (Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.) |

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Solid-Phase Synthesis: | ||

| Low loading of the first amino acid | Incomplete activation; steric hindrance on the resin. | Increase equivalents of activating agents; increase reaction time; use a different resin (e.g., 2-chlorotrityl chloride resin).[10] |

| Incomplete coupling during library elaboration | Aggregation of the growing peptide chain; poor swelling of the resin. | Use a more effective coupling agent (e.g., HATU); perform a double coupling; use a solvent mixture that promotes resin swelling (e.g., DMF/DCM).[18] |

| Ugi Reaction: | ||

| Low reaction yield | Poor imine formation; sterically hindered components. | Use a more polar solvent (e.g., trifluoroethanol); gently heat the reaction mixture; increase reaction time. |

| Complex product mixture | Side reactions, such as the Passerini reaction. | Ensure all reagents are pure; add the isocyanide last, after the other components have had time to equilibrate. |

Conclusion

4-Aminocyclohexane-1-carboxamide is a highly valuable and versatile scaffold for the construction of diverse combinatorial libraries. Its rigid, three-dimensional structure and two points of diversification provide a robust platform for exploring chemical space in drug discovery programs. By leveraging both solid-phase and solution-phase techniques, such as the Ugi reaction, researchers can efficiently generate libraries of novel compounds with lead-like properties. The careful consideration and control of stereochemistry, by using either the cis or trans isomer of the scaffold, further enhances the potential for discovering potent and selective modulators of biological targets. The protocols and strategies outlined in this application note offer a solid foundation for the successful implementation of 4-aminocyclohexane-1-carboxamide in medicinal chemistry campaigns.

References

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- Privileged Scaffolds for Library Design and Drug Discovery.

- Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (Taylor & Francis Online).

- New and unusual scaffolds in medicinal chemistry. (Chemical Society Reviews, RSC Publishing).

- Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Form

- Ugi Reaction. (Alfa Chemistry).

- The use of the Ugi four-component condensation.

- Ugi Reaction. (Organic Chemistry Portal).

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- Ugi Four-Component Reactions Using Alternative Reactants.

- Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.

- Advantages of Wang Resin in Peptide Synthesis. (AltaBioscience).

- Synthesis of a small library of diketopiperazines as potential inhibitors of calpain. (PubMed).

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (University of California, Irvine).

- Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. (Organic & Biomolecular Chemistry, RSC Publishing).

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (Innovagen).

- Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity.

- Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. (Semantic Scholar).

- Why Fmoc-Protected Amino Acids Domin

- Typical combinatorial synthesis procedures: (a) amide library based on...

- Combinatorial libraries: strategies and methods for 'lead' discovery. (University of Leeds).

- Solid-phase synthesis of combinatorial libraries based on enatiomerically pure (1S,2S,4R,5S). (ElectronicsAndBooks).

- Process for the preparation of trans-4-amino-l-cyclohexanecarboxilic acid and its derivatives.

- Biophysical Screening of a Focused Library for the Discovery of CYP121 Inhibitors as Novel Antimycobacterials. (PubMed).

- Fmoc Amino Acids for SPPS. (AltaBioscience).

- (PDF) Solid-phase synthesis for beginners: Choice of tools and techniques for implementation of multistage transformations.

- Screening Libraries. (Asinex.com).

- RAPID FUNCTIONALIZATION AND LOADING OF SOLID SUPPORTS.

- Practical Protocols for Solid-Phase Peptide Synthesis 4.0.

- Aminooxy functionalized oligonucleotides: preparation, on-support derivatization, and postsynthetic

- Solid Phase Peptide Synthesis (SPPS) explained. (Bachem).

- Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. (bioRxiv).

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (Luxembourg Bio Technologies).

- Fmoc Solid Phase Peptide Synthesis. (ChemPep).

- Screening of a composite library of clinically used drugs and well-characterized pharmacological compounds for cystathionine β-synthase inhibition identifies benserazide as a drug potentially suitable for repurposing for the experimental therapy of colon cancer.

- Parallel Synthesis of Alkyl Tetrazole Derivatives Using Solid Support Chemistry. (PubMed).

- One-pot derivatization/magnetic solid-phase extraction coupled with liquid chromatography-fluorescence detection for the rapid determination of sulfonamide residues in honey.

- AgroChemical Screening Libraries. (Life Chemicals).

- Synthesis and stability studies of bicyclo[6.1.0] nonyne scaffolds for automated solid-phase oligonucleotide. (ePrints Soton).

Sources

- 1. Synthesis of a small library of diketopiperazines as potential inhibitors of calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 3. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 7. peptide.com [peptide.com]

- 8. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 10. chem.uci.edu [chem.uci.edu]

- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Ugi Reaction [organic-chemistry.org]

- 16. sciepub.com [sciepub.com]

- 17. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 18. luxembourg-bio.com [luxembourg-bio.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Aminocyclohexane-1-carboxamide

Welcome to the technical support center for the purification of 4-aminocyclohexane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying this versatile chemical intermediate.

Introduction

4-Aminocyclohexane-1-carboxamide is a valuable building block in medicinal chemistry. Its purification from reaction mixtures often presents challenges due to its amphoteric nature, the presence of cis and trans isomers, and various potential impurities from its synthesis. This guide provides practical, field-tested advice to overcome these hurdles and obtain a highly pure product.

Troubleshooting Purification Challenges

Scenario 1: Poor Separation of Cis/Trans Isomers during Crystallization

Question: I'm struggling to separate the cis and trans isomers of 4-aminocyclohexane-1-carboxamide by crystallization. My yields are low, and the isomeric purity is not improving significantly. What am I doing wrong?

Answer: This is a common and critical challenge. The relative solubility of the cis and trans isomers is highly dependent on the solvent system. Here’s a systematic approach to troubleshoot this issue:

Underlying Principle: The key to successful separation by crystallization is to identify a solvent or solvent mixture in which one isomer is significantly less soluble than the other at a given temperature.

Troubleshooting Steps:

-

Solvent Screening is Crucial: Do not rely on a single solvent system. Perform small-scale solubility tests with a range of solvents of varying polarities. A good starting point is to test the solubility of your crude mixture in solvents like water, isopropanol, ethanol, acetone, and mixtures thereof.[1]

-

Employ a Solvent/Anti-Solvent System: A powerful technique is to dissolve the crude product in a good solvent at an elevated temperature and then slowly add an anti-solvent at that temperature until turbidity is observed. Then, allow the solution to cool slowly. This controlled precipitation can significantly enhance the selective crystallization of one isomer.

-

Optimize Cooling Rate: Rapid cooling often leads to the co-precipitation of both isomers. Employ a slow, controlled cooling profile. For instance, allow the crystallization vessel to cool to room temperature in a Dewar flask or an insulated container overnight, followed by further cooling in a refrigerator or freezer.

-

Consider pH Adjustment: The solubility of your compound is highly pH-dependent due to the presence of the amino group. In some cases, a slight adjustment of the pH of an aqueous solution can modulate the solubility of the isomers differently, aiding in separation.

-

Seeding: If you have a small amount of the desired pure isomer, use it to seed the crystallization. This provides a template for the desired isomer to crystallize, improving both yield and purity.

Workflow for Isomer Separation by Crystallization:

Caption: Decision workflow for optimizing the separation of cis/trans isomers via crystallization.

Scenario 2: Product Streaking on Silica Gel Chromatography

Question: My 4-aminocyclohexane-1-carboxamide is streaking badly on my silica gel column, and I'm getting poor separation from impurities. How can I improve my chromatographic purification?

Answer: Streaking on silica gel is a classic sign of strong interaction between your compound and the stationary phase, which is expected for a polar, basic compound like 4-aminocyclohexane-1-carboxamide. The acidic nature of silica gel protonates the amine, leading to strong ionic interactions.

Underlying Principle: To achieve good separation on silica gel, the analyte should be in a neutral state to minimize strong ionic interactions with the stationary phase.

Troubleshooting Steps:

-

Modify the Mobile Phase:

-

Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, into your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). This will neutralize the acidic sites on the silica and keep your amine in its free base form.

-

Use a Polar Aprotic Co-solvent: In addition to your primary solvents, a small amount of a more polar aprotic solvent can sometimes help to improve peak shape.

-

-

Consider an Alternative Stationary Phase:

-

Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds. Start with neutral alumina and if streaking persists, try basic alumina.

-

Reverse-Phase Chromatography (C18): This is an excellent alternative where the stationary phase is non-polar. You would typically use a polar mobile phase like water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and interacts well with the stationary phase through ion-pairing.[2]

-

-

Protecting Group Strategy: If all else fails, consider a temporary protecting group for the amine, such as a tert-butyloxycarbonyl (Boc) group. The Boc-protected compound is less polar and will behave much better on silica gel.[1][3] After purification, the Boc group can be easily removed.

Data Summary for Chromatography Troubleshooting:

| Stationary Phase | Mobile Phase System | Modifier | Rationale |

| Silica Gel | Dichloromethane/Methanol | 0.5% Triethylamine | Neutralizes acidic silica sites. |

| Alumina (Neutral) | Ethyl Acetate/Hexanes | None | Better for basic compounds. |

| Reverse-Phase (C18) | Water/Acetonitrile | 0.1% Formic Acid | Ion-pairing for better retention and peak shape. |

Scenario 3: Difficulty with Liquid-Liquid Extraction

Question: I'm trying to remove a non-polar impurity from my aqueous solution of 4-aminocyclohexane-1-carboxamide, but I'm getting low recovery of my product in the aqueous phase after extraction. What's happening?

Answer: This issue often arises from the amphiphilic nature of the molecule and incorrect pH control during extraction.

Underlying Principle: The partitioning of an ionizable compound between an aqueous and an organic phase is governed by its pKa and the pH of the aqueous phase. To maximize the concentration of your product in the aqueous phase, you need to ensure it is in its ionized (salt) form.

Troubleshooting Steps:

-

Acidify the Aqueous Phase: Before extracting with an organic solvent to remove non-polar impurities, adjust the pH of your aqueous solution to be acidic (e.g., pH 2-3) using an acid like HCl. This will protonate the amino group, forming a water-soluble salt that will have very low solubility in the organic phase.[4]

-

Basify to Extract the Product: If you later need to extract your product into an organic phase, you would first basify the aqueous solution (e.g., pH 11-12) with a base like NaOH to deprotonate the amine, making the molecule more organic-soluble.[4]

-

Choice of Organic Solvent: For extracting the free base, a more polar solvent like dichloromethane or a mixture of diethyl ether and isopropanol might be necessary due to the polarity of the carboxamide group.[5]

-

Brine Wash: After extraction, washing the organic layer with brine (saturated NaCl solution) can help to remove dissolved water and improve the recovery of your compound from the organic phase.[4]

Workflow for pH-Controlled Extraction:

Caption: A workflow illustrating the use of pH adjustment for effective liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the cis/trans isomer ratio of my purified product?

A1: The most reliable method for determining the cis/trans isomer ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy .[1][3] The axial and equatorial protons on the cyclohexane ring will have distinct chemical shifts and coupling constants, allowing for integration and quantification of each isomer. For accurate quantification, ensure that the peaks chosen for integration are well-resolved and do not overlap with impurity signals.

Q2: What are the common impurities I should be looking for in my final product?

A2: Besides the alternate isomer, common impurities may include:

-

Starting Materials: Unreacted p-aminobenzoic acid or its derivatives.

-

Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Ruthenium on carbon).[1][3]

-

Byproducts of Amide Formation: If the amide was formed from the corresponding carboxylic acid, you might have unreacted acid or byproducts from the coupling reaction.

-

Solvent Residues: Trapped solvent molecules from the purification process.

Q3: What analytical techniques are best for assessing the overall purity of my final product?

A3: A combination of methods is recommended for a comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the main component and detecting minor impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both purity information and mass identification of impurities.

-

Quantitative NMR (qNMR): A powerful technique for determining the absolute purity of a sample by comparing the integral of a known analyte peak to the integral of a certified internal standard.[6]

-

Elemental Analysis: Can confirm the elemental composition of your bulk sample.

Q4: My purified product is a salt (e.g., hydrochloride). How does this affect my purification strategy?

A4: Purifying the salt form can be advantageous. The salt is typically more crystalline and may have different solubility properties that can be exploited for crystallization.[4] However, for silica gel chromatography, it is generally preferable to work with the free base to avoid strong interactions with the silica. You can neutralize the salt with a base before chromatography or use a reverse-phase method where the salt form is often compatible.

References

- Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

-

Tóth, M., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- Google Patents. (n.d.). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

-

PubChem. (n.d.). 4-Aminocyclohexane-1-carboxamide. Retrieved from [Link]

-

University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.

-

Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

-

Ikushima, Y., et al. (2025). Extraction of Amino Acid Esters Using a Pillar[5]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Solvent Extraction Research and Development, Japan, 32(2), 79-87. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

-

ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminocyclohexane-1-carboxylic acid hydrochloride. Retrieved from [Link]

-

Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.

-

MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]

-

VCU Scholars Compass. (n.d.). Validation of the 4-Aminophenol Chemical Test and Analytical Testing Scheme to Distinguish Marijuana and Hemp. Retrieved from [Link]

-

Aesan. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. Retrieved from [Link]

Sources

- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 2. reddit.com [reddit.com]

- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming steric hindrance in 4-Aminocyclohexane-1-carboxamide reactions

Current Status: operational 🟢 | Topic: Steric Hindrance & Reactivity | Ticket ID: #ACH-411[1]

👨🔬 Welcome to the Technical Support Portal

User: Senior Chemist / Process Development Scientist Subject: Overcoming reactivity barriers in 4-aminocyclohexane-1-carboxamide derivatives.

You are likely here because standard protocols (HATU, EDC, mild bases) have failed to deliver expected yields, or you are struggling with cis/trans isomer separation. This scaffold presents unique challenges due to the cyclohexane chair conformation which dictates the steric environment of the C1-carboxamide and C4-amine.[1]

This guide treats your chemical problem as a debugging session. We isolate the variable (sterics, solubility, stereochemistry) and provide the patch.

📊 Module 1: The Root Cause (Conformational Analysis)

Before adding more reagents, you must diagnose the conformational lock of your substrate. The reactivity of 4-aminocyclohexane-1-carboxamide is entirely dependent on whether your substituents are in the Equatorial (accessible) or Axial (hindered) position.[1]

The "Steric Penalty" Logic

-

Trans-Isomer (Diequatorial): The thermodynamically stable form.[1] Both the amine and carboxamide extend away from the ring. Reactivity: High.

-

Cis-Isomer (Axial/Equatorial): One group is forced into the axial position to relieve ring strain.[1]

-

If the Amine is Axial: It suffers from 1,3-diaxial interactions with the ring protons.[1] Nucleophilic attack is blocked by the "shield" of the ring hydrogens.

-

If the Carboxamide is Axial: Formation of the amide or subsequent dehydration is sterically crowded.

-

Diagnostic Table: Isomer vs. Reactivity

| Feature | Trans-Isomer | Cis-Isomer |

| Thermodynamics | Stable (Diequatorial) | Metastable (Axial/Equatorial flip) |

| Amine Nucleophilicity | High (Exposed) | Low (Shielded by 1,3-diaxial H) |

| Solubility (Polar) | Low (Crystal packing is tight) | Higher (Disrupted packing) |

| Major Impurity | cis-isomer (<5%) | trans-isomer (via isomerization) |

🛠 Module 2: Troubleshooting Workflows

Issue A: "My Amine Won't Couple (Low Yield/No Reaction)"

Symptom: You are trying to acylate or alkylate the C4-amine, but LCMS shows starting material or hydrolysis of the active ester.

The Fix: The axial amine (in cis isomers or specific constrained analogs) is a "reluctant nucleophile." Standard activated esters (OBt/OAt) are too bulky to penetrate the axial cavity.

Protocol 1: The Acyl Fluoride "Bunker Buster" When steric hindrance is high, acyl fluorides are superior to active esters because the leaving group (Fluoride) is small, minimizing the transition state volume.

-

Activation: Convert your carboxylic acid partner to an acyl fluoride using TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride .[1]

-

Solvent: Use DCM or DMF (anhydrous).

-

Base: Cs₂CO₃ (Cesium Carbonate). The cesium effect can assist in pre-organizing the transition state.

-

Execution:

Protocol 2: High-Temperature Microwave Shift If the amine is sterically shielded, you must overcome the activation energy barrier.[1]

-

Reagent: Use COMU or PyBOP (Phosphonium salts are often better for hindered amines than Uronium salts like HATU).

-

Condition: Microwave irradiation at 100°C for 20 mins .

-

Warning: Ensure your carboxamide group is stable. At >140°C, primary amides can dehydrate to nitriles.

Issue B: "The Compound is Insoluble (The Brick Dust Problem)"

Symptom: The starting material sits at the bottom of the flask in DCM, THF, and MeCN.

The Fix: 4-Aminocyclohexane-1-carboxamide is zwitterionic in character (if the acid) or highly polar (if the amide).[1] It creates a strong intermolecular Hydrogen-Bond network.[1]

Solubility Guide:

-

Avoid: DCM, Toluene, Diethyl Ether (It will never dissolve).

-

Use:

-

HFIP (Hexafluoroisopropanol): The "magic solvent" for peptides and polar amides. It disrupts H-bond aggregates.[1]

-

DMSO/DMF: Standard, but high boiling point makes workup hard.

-

Salt Breaking: If using the HCl salt of the amine, do not free-base it in water.[1] Suspend the salt in DMF and add BSA (Bis(trimethylsilyl)acetamide) . This silylates the amide transiently, making it soluble in organic solvents, and falls off during workup.

-

Issue C: "I Can't Separate Cis/Trans Isomers"

Symptom: You synthesized the core but have a 60:40 mixture. Flash chromatography is failing.

The Fix: Do not rely on silica gel. Use thermodynamic solubility differences.

Protocol: Selective Crystallization The trans isomer packs much better than the cis.

-

Solvent: Water or Water/Methanol (9:1).

-

Process: Dissolve the mixture at 80°C (near reflux).

-

Cooling: Cool slowly to 20°C. The trans isomer will crystallize out as a hydrate. The cis isomer remains in the mother liquor.

-

Refinement: If purity is still low, convert to the hydrochloride salt and recrystallize from Ethanol/Ether.

📉 Visualizing the Problem (Logic Maps)

Diagram 1: The Conformational Reactivity Trap

This diagram illustrates why the cis-axial conformation fails to react compared to the trans-equatorial form.

Diagram 2: Troubleshooting Decision Tree

Follow this logic path when your yield is < 20%.

📚 References & Validated Sources

-

Acyl Fluorides for Hindered Coupling:

-

Stereoselective Synthesis & Separation:

-

General Steric Hindrance in Amides:

-

Solubility Data & Properties:

Sources

- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. 4-Aminocyclohexane-1-carboxamide | C7H14N2O | CID 16791739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chimia.ch [chimia.ch]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. hepatochem.com [hepatochem.com]

- 11. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]

Optimizing amide bond formation with 4-Aminocyclohexane-1-carboxamide

Topic: Optimizing Amide Bond Formation with 4-Aminocyclohexane-1-carboxamide Role: Senior Application Scientist Audience: Drug Development Professionals & Synthetic Chemists[1]

Technical Support Center: 4-Aminocyclohexane-1-carboxamide Coupling

Welcome to the technical support hub for 4-aminocyclohexane-1-carboxamide . This molecule presents a unique "dual-personality" challenge in medicinal chemistry: it possesses a nucleophilic primary amine (the reaction site) and a bystander primary amide (the risk site).

This guide moves beyond generic "add A to B" instructions. It addresses the specific solubility physics, chemoselectivity risks (specifically nitrile formation), and stereochemical drift associated with this cyclohexane scaffold.

Module 1: Solubility & Salt Management (The Foundation)

Q: My starting material (HCl salt) is insoluble in DCM and THF. How do I initiate the reaction?

A: 4-Aminocyclohexane-1-carboxamide is typically supplied as a hydrochloride salt to prevent autopolymerization.[1] The salt lattice is highly polar and incompatible with standard lipophilic solvents (DCM, THF) until "freed."

The Protocol:

-

Solvent Choice: You must use DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide) .[1] These polar aprotic solvents dissolve the salt and stabilize the transition state.

-

The "Free-Basing" Trap: Do not pre-mix the amine salt with base (e.g., DIPEA) and store it.[1] Free alkyl amines absorb atmospheric

rapidly to form carbamates, killing reactivity.[1] -

In-Situ Release: Add the amine salt to the solvent, then add the base (DIPEA or NMM) immediately prior to adding the activated acid species.

Data: Solvent Suitability Matrix

| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Recommended? | Notes |

| DCM | Insoluble | Moderate | No | Poor conversion due to salt precipitation.[1] |

| THF | Insoluble | Low | No | Kinetic trapping of the amine salt. |

| DMF | Soluble | High | Yes | Standard choice.[1] High dielectric constant. |

| Water/Organic | Soluble | High | Conditional | Only for EDC/NHS couplings (Schotten-Baumann).[1] |

Module 2: Reagent Selection & Chemoselectivity

Q: I observed a dehydration side-product (M-18 peak) in LCMS. What happened?

A: You likely dehydrated the bystander primary amide (-CONH

The Solution: Switch to T3P or HATU.

-

T3P (Propylphosphonic Anhydride): The "Gold Standard" for this substrate. It activates the carboxylic acid efficiently but is not aggressive enough to dehydrate the distal primary amide. It also produces water-soluble byproducts, simplifying workup.[1][2]

-

HATU: Excellent for sterically hindered acids.[1][3] However, if the acid activation is slow, the excess HATU can react with the amine to form a guanidine byproduct (+99 mass shift).

Decision Logic (Visualized):